molecular formula C13H23ClN2O B011638 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride CAS No. 102583-72-2

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride

Cat. No. B011638
M. Wt: 258.79 g/mol
InChI Key: DNBHHOFCLSUKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as L-Deprenyl or selegiline, is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. It was first synthesized in 1971 by the Hungarian chemist József Knoll, and has since been used for the treatment of Parkinson's disease and depression. In recent years, L-Deprenyl has gained attention for its potential use as a neuroprotective agent and cognitive enhancer.

Mechanism Of Action

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by irreversibly inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride increases dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Biochemical And Physiological Effects

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments. It is a selective and irreversible MAO-B inhibitor, which means that it has a specific target and is not likely to interact with other enzymes or receptors. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied and has a well-established safety profile.
One limitation of using 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is that it can be difficult to obtain in large quantities. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.

Future Directions

There are several potential future directions for research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is its potential use as a cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to increase levels of BDNF, which is important for learning and memory. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to improve cognitive function in animal models of aging and Alzheimer's disease.
Another area of interest is the development of novel MAO-B inhibitors based on the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. By modifying the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, it may be possible to develop more potent and selective MAO-B inhibitors with fewer side effects.
Conclusion
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a selective and irreversible MAO-B inhibitor that has been used for the treatment of Parkinson's disease and depression. It has also gained attention for its potential use as a neuroprotective agent and cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by increasing dopamine levels in the brain and has been shown to have antioxidant and anti-inflammatory effects. While 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments, there are also some limitations, such as its short half-life. Future research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride may focus on its potential use as a cognitive enhancer and the development of novel MAO-B inhibitors.

Synthesis Methods

The synthesis of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2-phenylpropanal with hydrazine to form 2-phenylpropylhydrazine. This intermediate is then reacted with o-methoxyphenethylbromide to form 1-isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied for its neuroprotective properties. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage.

properties

CAS RN

102583-72-2

Product Name

1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride

Molecular Formula

C13H23ClN2O

Molecular Weight

258.79 g/mol

IUPAC Name

[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-ylazanium;chloride

InChI

InChI=1S/C13H22N2O.ClH/c1-10(2)14-15-11(3)9-12-7-5-6-8-13(12)16-4;/h5-8,10-11,14-15H,9H2,1-4H3;1H

InChI Key

DNBHHOFCLSUKLD-UHFFFAOYSA-N

SMILES

CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-]

Canonical SMILES

CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-]

synonyms

[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-yl-azanium chloride

Origin of Product

United States

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